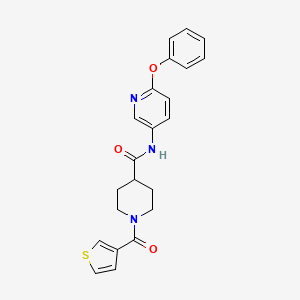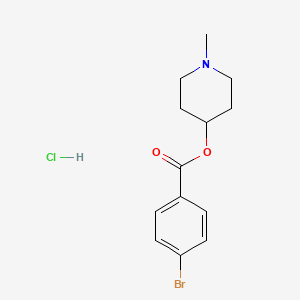
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK activity by this compound leads to disruption of this pathway and induction of apoptosis in B-cells. Additionally, this compound has been shown to inhibit other signaling pathways, such as the NF-κB pathway, which is involved in inflammation and autoimmunity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer cells, this compound induces apoptosis and inhibits proliferation, leading to tumor regression. In autoimmune diseases, this compound reduces inflammation and autoimmunity by inhibiting B-cell activation and cytokine production. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown efficacy in preclinical models of various types of cancer and autoimmune diseases, indicating its potential as a broad-spectrum therapeutic agent. However, this compound has some limitations for lab experiments, including its relatively short half-life and poor solubility, which may affect its pharmacokinetics and bioavailability.
Direcciones Futuras
There are several potential future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the evaluation of this compound in clinical trials for the treatment of various types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound in humans.
Aplicaciones Científicas De Investigación
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphomas and leukemias. In these studies, this compound has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. This compound has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoimmunity.
Propiedades
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(thiophene-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-21(16-8-11-25(12-9-16)22(27)17-10-13-29-15-17)24-18-6-7-20(23-14-18)28-19-4-2-1-3-5-19/h1-7,10,13-16H,8-9,11-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSPMDDDGCHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclohexylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065547.png)
![ethyl 4-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4065549.png)
![5-[4-(3-methylbutanoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4065554.png)

![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride](/img/structure/B4065601.png)
![5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4065609.png)
![methyl N-[3-(4-morpholinylsulfonyl)benzoyl]-N-2-pyridinyl-beta-alaninate](/img/structure/B4065613.png)
![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
![4-methyl-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}-1-phthalazinamine](/img/structure/B4065644.png)

